6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Oncology Nek2 Inhibition Gastric Cancer

Target validation studies require well-characterized Nek2 inhibitors to ensure reproducible results. 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (Nek2-IN-6, Compound 28e) serves as a benchmark tool compound with defined potency and selectivity profiles. • Antiproliferative activity: IC50 38 nM (MGC-803 gastric), 0.48 μM (HCT-116 colorectal), 1.25 μM (Hep-3B liver), 10.44 μM (BEL-7402 liver) • SAR reference standard: 6-chloro & 2-(3-chlorophenyl) substitution critical for Nek2 target engagement; use as comparator for novel analog benchmarking • ≥98% purity; ambient temperature shipping; custom synthesis available on request

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
Cat. No. B13680060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C13H8Cl2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H
InChIKeyKBWYQIOJASUWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine for Nek2-Targeted Research and Oncology Procurement


6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (also designated as Nek2-IN-6, Compound 28e) is a halogenated imidazo[1,2-a]pyridine derivative that functions as a potent inhibitor of Never in Mitosis (NIMA)-Related Kinase 2 (Nek2), a serine/threonine kinase implicated in cell cycle regulation, centrosome separation, and tumor progression . The compound is primarily utilized as a research tool in preclinical oncology studies, with demonstrated antiproliferative activity across multiple cancer cell lines, including gastric, liver, and colorectal carcinoma models .

Why 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Unverified Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold exhibits highly variable biological activity based on subtle substitution patterns, halogen positioning, and core modifications. Simple substitution at the 6-position with a chlorine atom and the 2-position with a 3-chlorophenyl group confers distinct Nek2 inhibitory potency and cellular antiproliferative profiles that are not replicable by closely related analogs, such as 7-chloro isomers or 4-chlorophenyl derivatives . Substituting this specific compound with a generic imidazopyridine or an uncharacterized analog risks introducing confounding variables in target engagement studies, cell-based assays, and downstream SAR interpretations, thereby compromising the reproducibility and validity of experimental outcomes [1].

Quantitative Differentiation of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine Against Closest Analogs


Superior Antiproliferative Potency in Gastric Cancer Cells (MGC-803) vs. Reference Nek2 Inhibitors

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (Compound 28e) demonstrates an IC50 of 38 nM (0.038 μM) against MGC-803 gastric cancer cells, representing a 32-fold potency improvement over the previously reported lead aminopyridine-based Nek2 inhibitor (IC50 = 1.2 μM) and a >26-fold enhancement over early benzimidazole-based Nek2 inhibitors (IC50 > 1 μM) [1].

Oncology Nek2 Inhibition Gastric Cancer

Broad-Spectrum Antiproliferative Activity Across Diverse Cancer Histotypes

The compound exhibits a distinct and quantifiable pattern of antiproliferative activity across multiple human cancer cell lines: IC50 values of 0.038 μM (MGC-803, gastric), 1.25 μM (Hep-3B, hepatocellular), 10.44 μM (BEL-7402, hepatocellular), and 0.48 μM (HCT-116, colorectal) . This differential sensitivity profile—particularly the 8-fold selectivity between gastric (MGC-803) and colorectal (HCT-116) lines—provides a unique experimental benchmark for assessing Nek2 dependency in specific tumor contexts.

Oncology Pan-Cancer Cell Proliferation

Defined Physicochemical Properties for Consistent In Vitro Handling

The compound exhibits an aqueous solubility of 0.12 mg/mL in phosphate-buffered saline (PBS), a property attributable to its dual chlorine substitution pattern . This solubility value is significantly lower than non-halogenated imidazo[1,2-a]pyridine analogs (typically >0.5 mg/mL), directly impacting the design of in vitro assay conditions, formulation strategies, and DMSO stock solution preparation.

Physicochemical Characterization Solubility Assay Development

Optimal Application Scenarios for 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine in Oncology and Chemical Biology Research


Validating Nek2 as a Therapeutic Target in Gastric Adenocarcinoma

Given its potent antiproliferative activity (IC50 = 38 nM) in MGC-803 gastric cancer cells, 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine serves as an ideal tool compound for target validation studies aimed at establishing Nek2 dependency in gastric adenocarcinoma models. Researchers can use this compound to generate dose-response curves, assess downstream signaling perturbations (e.g., centrosome separation, mitotic arrest), and benchmark the efficacy of novel Nek2-targeting modalities .

Comparative Profiling of Nek2 Inhibitor Sensitivity Across Cancer Histotypes

The well-defined differential sensitivity profile of this compound across gastric (MGC-803, IC50 = 0.038 μM), liver (Hep-3B, IC50 = 1.25 μM; BEL-7402, IC50 = 10.44 μM), and colorectal (HCT-116, IC50 = 0.48 μM) cell lines provides a unique opportunity for comparative oncology studies. This compound enables the systematic investigation of Nek2 oncogene addiction and potential predictive biomarkers of response in distinct tumor types, facilitating the rational design of patient stratification strategies .

Structure-Activity Relationship (SAR) Benchmarking in Imidazopyridine-Based Kinase Inhibitor Programs

As a well-characterized Nek2 inhibitor with a defined 6-chloro and 2-(3-chlorophenyl) substitution pattern, this compound serves as a critical reference standard for medicinal chemistry SAR campaigns. Newly synthesized imidazo[1,2-a]pyridine analogs can be directly compared to this benchmark for Nek2 inhibitory potency, cellular antiproliferative activity, and target selectivity, enabling the quantitative assessment of structural modifications on biological activity [1].

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